Cyclopropylidene cyclopropane
Description
Historical Context and Evolution of Strained Hydrocarbon Chemistry
The field of strained hydrocarbon chemistry began with the foundational work of Adolf von Baeyer in 1885. britannica.com Baeyer's strain theory proposed that the stability of cyclic compounds depended on the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. He postulated that cycloalkanes were planar, leading him to conclude that cyclopentane (B165970) would be the most stable ring and that larger rings would become progressively more strained. britannica.com While the assumption of planarity was later proven incorrect for larger rings, Baeyer's theory provided the first rationalization for the instability of small rings like cyclopropane (B1198618) and cyclobutane. britannica.comwikipedia.org
Around the same time, Hermann Sachse suggested that larger rings, such as cyclohexane, could relieve strain by adopting non-planar, puckered conformations. wikipedia.org This insight, later experimentally verified, explained the exceptional stability of six-membered rings. britannica.com Despite these advances, small, highly strained rings remained a significant area of interest. The synthesis and study of molecules like cyclopropane, which possesses significant angle and torsional strain, challenged chemists and theoreticians alike. e-bookshelf.deutexas.edu This pursuit led to the development of a rich field dedicated to understanding the synthesis, structure, and reactivity of strained hydrocarbons, which are often characterized by unusual bonding and high internal energy. e-bookshelf.deacs.org Cyclopropylidene cyclopropane emerged from this context as a fascinating example of a molecule containing multiple sources of strain.
Significance of this compound in Contemporary Organic Synthesis and Research
This compound is recognized for its high reactivity, which makes it a versatile building block in organic synthesis. ontosight.aiguidechem.com The substantial ring strain inherent in its structure provides a thermodynamic driving force for a variety of chemical transformations, particularly ring-opening reactions and cycloadditions. ontosight.aipharmacy180.com
In contemporary research, this compound serves as a precursor for generating more complex molecular architectures. ontosight.ai Its ability to participate in cycloaddition reactions allows for the construction of new ring systems, which is a crucial strategy in the synthesis of novel organic materials and biologically active molecules. ontosight.aicolab.ws Derivatives of this compound are investigated for creating polymers and nanostructures with unique mechanical or electronic properties. ontosight.ai Furthermore, the study of its reactions provides deeper insights into the behavior of strained systems and the influence of electronic and steric factors on reaction pathways. For instance, highly electrophilic intermediates can be generated from cyclopropylidene derivatives, which then undergo further reactions to produce complex products like enantioenriched β-amino acids and peptidomimetics. nih.gov
Fundamental Chemical Principles Governing this compound Structure and Reactivity
The distinct chemical nature of this compound is a direct result of its unique geometry and electronic structure. The principles of chemical bonding in strained rings, the quantification of this strain, and the electronic influence of the cyclopropylidene group are essential to understanding its reactivity.
The bonding in a cyclopropane ring cannot be adequately described by simple sp³ hybridization due to the severe geometric constraint of 60° internuclear angles. To account for this, two primary theoretical models have been developed: the Bent Bond model and the Walsh Orbital model.
Bent Bonds (Coulson-Moffitt Model): Proposed by Coulson and Moffitt, this model suggests that the carbon atoms in cyclopropane use hybrid orbitals with increased p-character for the C-C bonds to accommodate the small ring angles. scientificlib.comwikipedia.orgresearchgate.net This results in the regions of maximum electron density for the C-C bonds lying outside the direct line between the carbon nuclei, leading to what are commonly called "bent" or "banana" bonds. scientificlib.comwikipedia.org This imperfect overlap makes the C-C bonds weaker than those in an acyclic alkane. libretexts.org Concurrently, the C-H bonds gain more s-character, which shortens them. wikipedia.org This model has found enduring support and aligns well with experimental X-ray diffraction data, which shows electron deformation density outside the internuclear axis. wikipedia.orgwiley.com
Walsh Orbitals: An alternative molecular orbital approach was proposed by Walsh. wikipedia.orgresearchgate.net This model also starts with sp² hybridized carbons. Two of these sp² orbitals on each carbon form bonds to hydrogen. The remaining sp² orbital from each carbon is directed toward the center of the ring, and the three p-orbitals are oriented tangentially in the plane of the ring. wiley.com The overlap of these orbitals creates a set of molecular orbitals for the cyclopropane framework. The Walsh model has been useful for explaining the spectroscopic properties of cyclopropane, though some critics argue it does not accurately represent the ground state of the molecule. scientificlib.comwikipedia.org
Ring strain is a type of instability that arises when bond angles in a molecule deviate from their ideal values, leading to higher internal energy. numberanalytics.com This excess energy, known as ring strain energy (RSE), can be quantified by comparing the experimental heat of combustion of the cyclic compound to that of a theoretical strain-free reference, such as a long-chain alkane. yale.edunumberanalytics.com
For cyclopropane, the total ring strain is substantial, estimated to be around 27.5–28 kcal/mol (115 kJ/mol). utexas.edulibretexts.orgyale.edu This strain is a combination of two factors:
Angle Strain: This results from the compression of the C-C-C bond angles to 60° from the ideal sp³ tetrahedral angle of ~109.5°. utexas.edu
Torsional Strain (Pitzer Strain): This arises from the eclipsed conformation of the C-H bonds on adjacent carbon atoms, as the planar structure of the ring prevents them from adopting a more stable staggered arrangement. utexas.edulibretexts.org
This high strain energy makes the C-C bonds in cyclopropane significantly weaker and more reactive than typical alkane bonds. utexas.edulibretexts.org The release of this stored energy acts as a powerful thermodynamic driving force for ring-opening reactions, a defining characteristic of the reactivity of cyclopropane and its derivatives, including this compound. pharmacy180.com
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 3 | 27.5 |
| Cyclobutane | 4 | 26.4 |
| Cyclopentane | 5 | 6.2 |
| Cyclohexane | 6 | 0 |
| Cycloheptane | 7 | 6.2 |
Data sourced from references libretexts.org and yale.edu.
The cyclopropylidene group refers to the C=C(CH₂)₂ fragment, where an exocyclic double bond is attached to a cyclopropane ring. This feature introduces additional electronic and steric complexity to this compound.
Electronic Effects: The cyclopropyl (B3062369) group can conjugate with adjacent π-systems, such as the exocyclic double bond in the cyclopropylidene moiety. wiley.com This interaction, along with the inherent electron-donating inductive effect of alkyl groups, influences the polarization of the double bond. acs.org Computational studies on related alkylidenecyclopropanes in cycloaddition reactions have shown that the electronic nature of the substituents on the double bond plays a crucial role in determining the reaction's regioselectivity. acs.orgresearchgate.net The specific polarization of the double bond in this compound dictates its behavior as a dipolarophile or dienophile in cycloaddition reactions. colab.wsacs.org This distinct electronic influence is sometimes referred to as the "cyclopropylidene effect." researchgate.netnih.gov
Steric Effects: The rigid, planar nature of the cyclopropane rings imposes significant steric constraints around the double bond. This can influence the trajectory of approaching reagents, favoring certain stereochemical outcomes in addition reactions. researchgate.net The steric hindrance created by the two rings in this compound is a key factor in directing its reactivity and the structure of the resulting products.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropylidenecyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-2-5(1)6-3-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVNOHOCUKALPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181968 | |
| Record name | Cyclopropylidene cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27567-82-4 | |
| Record name | Cyclopropylidene cyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027567824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropylidene cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclopropylidene Cyclopropane and Its Derivatives
Direct Synthesis Approaches for Cyclopropylidene Cyclopropane (B1198618)
Direct synthetic routes to the parent cyclopropylidene cyclopropane often involve the formation of highly reactive intermediates or the coupling of pre-existing cyclopropyl (B3062369) units.
Generation and Reactions of Cyclopropylidene Carbenoids
The generation of a cyclopropylidene carbene or carbenoid, a divalent carbon species attached to a cyclopropane ring, presents a potential pathway to this compound. Carbenes are highly reactive intermediates known for their ability to form cyclopropanes by adding to alkenes. In principle, the dimerization of a cyclopropylidene carbene could yield the target molecule. However, the literature on the direct synthesis of the parent this compound via this specific route is not extensively detailed with experimental procedures.
Computational studies have explored the "cyclopropylidene effect," noting the electronic nature of the double bond which is influenced by the inductive effect of the adjacent cyclopropane ring. This effect determines the polarization of the double bond and influences its reactivity in cycloaddition reactions. acs.org While not a direct synthesis of the parent compound, this highlights the unique electronic properties of the cyclopropylidene moiety that would be formed from a corresponding carbenoid.
Dimerization Protocols for Bicyclopropylidene Systems
A more documented approach to synthesizing this compound, also known as bicyclopropylidene, involves the dimerization of cyclopropyl precursors. One of the key methods is the thermal rearrangement and dimerization of bicyclopropylidene itself. researcher.life This highly strained alkene can undergo various transformations, including dimerization, particularly under thermal conditions.
A versatile and more recent approach involves a multi-step synthesis starting from readily available materials. This method provides a more controlled route to bicyclopropylidene and its derivatives. acs.org For example, a general approach to bicyclopropylidenes has been developed that allows for the synthesis of not only the parent compound but also functionally substituted and spirocyclopropanated derivatives. researcher.lifeacs.org
A notable method for the preparation of bicyclopropylidene involves the reductive coupling of 1,1-dihalocyclopropanes. The Wurtz reaction, a coupling reaction using sodium metal, can be applied to two molecules of an alkyl halide to form a new alkane. wikipedia.orgadichemistry.com In a similar vein, the intramolecular version of this reaction can be used to form strained ring systems. For the synthesis of bicyclopropylidene, an intermolecular Wurtz-type coupling of a 1-halo-1-cyclopropylcyclopropane derivative could be envisioned.
The following table summarizes a synthetic sequence to a bicyclopropylidene derivative, illustrating the multi-step nature of these protocols.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | Methylenecyclopropane (B1220202) | N₂CHCOOEt, [Rh(OAc)₂]₂, CH₂Cl₂, 0 °C | Spirocyclopropanated cyclopropanecarboxylate | - |
| 2 | Spirocyclopropanated cyclopropanecarboxylate | EtMgBr, Ti(i-PrO)₄, Et₂O, 20 °C | Cyclopropanol derivative | - |
| 3 | Cyclopropanol derivative | Ph₃P·Br₂, Py, CH₂Cl₂, 20 °C | Brominated derivative | - |
| 4 | Brominated derivative | t-BuOK, DMSO, 20 °C | Oligospiropropanated bicyclopropylidene | - |
Synthesis of Functionalized this compound Analogues
The synthesis of functionalized derivatives, particularly alkylidenecyclopropanes, often employs cyclopropanation reactions on allenes.
Cyclopropanation Strategies (e.g., Simmons-Smith Reaction and Variants)
The Simmons-Smith reaction is a well-established method for the stereospecific conversion of alkenes to cyclopropanes using an organozinc carbenoid. acs.org This reaction has been successfully applied to the cyclopropanation of allenes to produce alkylidenecyclopropanes, which are functionalized analogues of this compound. researchgate.net A Furukawa-modified Simmons-Smith reaction has been used to cyclopropanate both double bonds in an allenamide, forming amido-spiro[2.2]pentanes. acs.org
The reaction proceeds via the formation of an organozinc carbenoid, which then reacts with the alkene in a concerted fashion through a "butterfly-type" transition state. researcher.lifeacs.org This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. researcher.lifeacs.org
| Variant | Reagents | Substrate | Product |
|---|---|---|---|
| Classic Simmons-Smith | CH₂I₂, Zn-Cu couple | Alkene/Allene | Cyclopropane/Alkylidenecyclopropane |
| Furukawa Modification | CH₂I₂, Et₂Zn | Alkene/Allene | Cyclopropane/Alkylidenecyclopropane |
| Charette Modification | Aryldiazo compounds, ZnX₂ | Alkene/Alkyne | Functionalized Cyclopropane |
Metal-Catalyzed Cyclopropanations
Transition metal catalysts have proven highly effective in the cyclopropanation of allenes to yield alkylidenecyclopropanes. Rhodium and ruthenium complexes are particularly noteworthy.
Rhodium(II) carboxylate complexes catalyze the reaction of allenes with diazoacetates to afford alkylidenecyclopropanes. nih.gov For instance, the reaction of monosubstituted allenes with aryldiazoacetate esters under dirhodium tetracarboxylate catalysis leads to alkylidene cyclopropane products with good yields and high enantioselectivity (80-90% ee). nih.gov
Ruthenium(II)-Pheox catalyzed asymmetric cyclopropanation of allenes is another efficient protocol for synthesizing optically active alkylidenecyclopropanes. rsc.org This catalytic system demonstrates high regioselectivity, yielding the alkylidenecyclopropane products in high yield with excellent diastereoselectivity and enantioselectivity. rsc.org
Gold(I) catalysts have also been employed for the intermolecular cyclopropanation of allenamides with stabilized sulfonium (B1226848) ylides, providing a direct route to diacceptor alkylidenecyclopropanes under mild conditions. acsgcipr.org
The following table summarizes key findings in metal-catalyzed cyclopropanation of allenes.
| Catalyst | Allene Substrate | Carbene Source | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Dirhodium tetracarboxylate | Monosubstituted allenes | Aryldiazoacetate esters | Alkylidene cyclopropane | 60-75% | 80-90% |
| Ru(II)-Pheox | Various allenes | Diazoacetate with succinimide | Optically active alkylidenecyclopropanes | High | Up to 99% |
| Gold(I) complex | Allenamides | Stabilized sulfonium ylides | Diacceptor alkylidenecyclopropanes | - | - |
Metal-Free Cyclopropanation Techniques
The development of metal-free synthetic methods is of growing importance in organic chemistry to avoid residual metal contamination and to offer more sustainable alternatives. In the context of synthesizing this compound analogues, metal-free cyclopropanation of allenes has been achieved through photoredox catalysis.
A visible-light photoredox-catalyzed radical-polar crossover cyclization (RPCC) of both terminal and internal allenes with carboxylic acids has been developed. researchgate.netrsc.org This method allows for the construction of functionalized vinyl cyclopropanes with high chemo- and regioselectivity under mild conditions. researchgate.netrsc.org The reaction is initiated by the photocatalyst absorbing visible light, which then engages in a single-electron transfer process with the carboxylic acid to generate a radical intermediate. This radical then adds to the allene, and a subsequent cyclization affords the vinyl cyclopropane product. researchgate.net
This photoredox protocol exhibits good functional group tolerance and a broad substrate scope. researchgate.netrsc.org
| Reaction Type | Catalyst | Reactants | Product | Key Features |
|---|---|---|---|---|
| Radical-Polar Crossover Cyclization (RPCC) | Organic photocatalyst (e.g., 4CzIPN) | Allenes, Carboxylic acids | Functionalized vinyl cyclopropanes | Metal-free, mild conditions, high chemo- and regioselectivity |
Transformations of Cyclopropanone (B1606653) Surrogates to Cyclopropylidene Derivatives
The synthesis of cyclopropylidene derivatives often relies on the transformation of cyclopropanone surrogates, which are stable and accessible precursors that circumvent the challenges of handling highly reactive cyclopropanones. These surrogates can be effectively converted into the desired alkylidenecyclopropanes through various chemical reactions.
Olefination Reactions for Alkylidenecyclopropanes
Olefination reactions are a cornerstone for the synthesis of alkylidenecyclopropanes from cyclopropanone surrogates. tcichemicals.com The Wittig reaction, a widely used method for forming carbon-carbon double bonds, is particularly effective. tcichemicals.comharvard.edu In this approach, stabilized phosphorus ylides react with cyclopropanone surrogates, such as 1-sulfonylcyclopropanols, to generate highly electrophilic alkylidenecyclopropanes. nih.gov
A key challenge in this transformation is the potential for undesired conjugate addition of the nucleophilic sulfinate anion, which is generated as a byproduct, onto the newly formed alkylidenecyclopropane. nih.gov To mitigate this, trapping agents like N-iodosuccinimide (NIS) can be employed. NIS effectively sequesters the sulfinate nucleophile before it can react with the product. nih.gov The use of electron-poor cyclopropanone surrogates also proves beneficial, as it reduces the nucleophilicity of the resulting sulfinate and enhances its leaving group ability. nih.gov
The reaction between a cyclopropanone surrogate and a stabilized Wittig reagent typically proceeds to form cyclopropylidene acetates. nih.gov While this method provides access to these valuable building blocks, it often results in a mixture of Z and E isomers, indicating poor control over the alkene geometry. nih.gov However, for subsequent reactions like aza-Michael additions, this lack of stereoselectivity is not a significant drawback, as both isomers converge to the same final product. nih.gov
The Julia-Lythgoe olefination is another powerful, multi-step method for creating (E)-alkenes. organic-chemistry.org It involves the addition of a phenylsulfonyl carbanion to a carbonyl compound, followed by esterification and reductive elimination, often using sodium amalgam. organic-chemistry.org A modified version, the Julia-Kocienski olefination, offers a more direct, one-step route to the olefin. organic-chemistry.org These sulfur-based olefination methods, along with the Peterson olefination (silicon-based) and the Horner-Wadsworth-Emmons reaction (phosphorus-based), represent a versatile toolkit for carbonyl olefination. tcichemicals.com
| Cyclopropanone Surrogate | Reagent | Reaction Type | Product | Key Features |
|---|---|---|---|---|
| 1-Sulfonylcyclopropanol | Stabilized Phosphorus Ylide | Wittig Olefination | Cyclopropylidene Acetate (B1210297) | Use of NIS to trap sulfinate byproduct; yields Z/E mixtures. nih.gov |
| Aldehyde/Ketone | Phenylsulfonyl Carbanion | Julia-Lythgoe Olefination | (E)-Alkene | Multi-step process involving reductive elimination. organic-chemistry.org |
Epoxide Ring-Opening and Cyclopropanation Sequences
The formation of cyclopropane rings can be achieved through sequences involving the ring-opening of epoxides. Oxidative radical ring-opening/cyclization of existing cyclopropane derivatives is a known strategy to create functionalized cyclic compounds. beilstein-journals.orgnih.govnih.gov For instance, certain cyclopropanols can undergo aerobic oxidation to form peroxyketone intermediates, which then lead to enantiomerically enriched 2-oxyranyl ketones (epoxides) in the presence of a suitable catalyst. nih.gov While this demonstrates the interplay between cyclopropanes and epoxides, the direct sequence of epoxide ring-opening followed by cyclopropanation to form cyclopropylidene structures is a more specialized route. More commonly, cyclopropanation reactions, such as the Simmons-Smith reaction, are used to convert alkenes into cyclopropanes. researchgate.netnih.gov Tandem reactions, where sequential transformations occur in one pot without isolating intermediates, are particularly efficient for synthesizing complex molecules like cyclopropyl alcohols. nih.gov
Cross-Coupling and Annulation Methods
Modern synthetic chemistry offers powerful tools for ring construction and functionalization through cross-coupling and annulation reactions. These methods have been successfully applied to the synthesis of cyclopropane derivatives.
Decarboxylative Cross-Coupling for Arylcyclopropanes
Decarboxylative cross-coupling has emerged as a powerful strategy for forming carbon-carbon bonds, utilizing readily available and stable carboxylic acids as coupling partners instead of traditional organometallic reagents. wikipedia.orgnih.gov This reaction involves coupling a carboxylic acid with an organic halide, catalyzed by a metal, to form a new C-C bond with the extrusion of carbon dioxide (CO₂). wikipedia.org This method is advantageous due to the use of inexpensive starting materials and its tolerance to air and moisture. wikipedia.org
This strategy is particularly useful for the synthesis of arylcyclopropanes. Palladium-catalyzed cross-coupling reactions can effectively couple aryl bromides or triflates with cyclopropylmagnesium bromide to produce cyclopropyl arenes in high yields. organic-chemistry.org Bimetallic catalyst systems, such as palladium-copper, have also been developed for the decarboxylative cross-coupling of aryl halides with aromatic carboxylic acids. wikipedia.org The mechanism often involves the initial conversion of the C-COOH bond to a C-M (metal) bond, followed by the coupling process. wikipedia.org The versatility of this approach allows for the formation of various functionalized aromatic compounds containing a cyclopropane ring. chemrxiv.orgnih.gov
| Substrates | Catalyst System | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Aryl Bromide/Triflate + Cyclopropylmagnesium Bromide | Palladium | Cross-Coupling | Cyclopropyl Arene | organic-chemistry.org |
| Aryl Halide + Ortho-substituted Aromatic Carboxylic Acid | Palladium-Copper | Decarboxylative Cross-Coupling | Biaryl | wikipedia.org |
| Potassium Cyclopropyltrifluoroborate + Aryl Chloride | Not Specified | Suzuki-Miyaura Coupling | Aryl Cyclopropane | organic-chemistry.org |
Rhodium(III)-Catalyzed C-H Annulation
Rhodium(III)-catalyzed C-H activation and annulation represents a highly efficient and atom-economical approach to constructing cyclic molecules, including cyclopropane derivatives. acs.org This method involves the direct functionalization of a C-H bond, which is then followed by an annulation (ring-forming) cascade. acs.orgnih.gov
In one example, N-enoxyphthalimides react with alkenes in the presence of a Rh(III) catalyst to form trans-1,2-disubstituted cyclopropanes. acs.org The reaction is proposed to proceed through the activation of an olefinic C-H bond, followed by two migratory insertions to close the cyclopropane ring. acs.org The development of specific ligands, such as a monosubstituted isopropylcyclopentadienyl ligand, has been crucial for achieving high yields and diastereoselectivity in these reactions. acs.org Vinylcyclopropanes can also act as versatile coupling partners in Rh(III)-catalyzed reactions, undergoing a sequence of C-H activation and C-C bond activation. rsc.org This strategy has also been applied to cyclopropyl hydroxamates, where a Cp*Rh(III)-catalyzed C-H/C-C bond activation sequence allows for the synthesis of valuable α-alkoxylated γ-lactams. nih.gov
Stereoselective and Enantioselective Synthetic Routes
The biological and chemical properties of cyclopropane derivatives are often highly dependent on their stereochemistry. Consequently, the development of stereoselective and enantioselective synthetic routes is of paramount importance. nih.govbeilstein-journals.org
Asymmetric synthesis of cyclopropanes can be achieved through various strategies. One-pot tandem reactions have proven effective for the enantio- and diastereoselective synthesis of cyclopropyl alcohols. nih.gov For example, an asymmetric alkyl addition to an α,β-unsaturated aldehyde can generate a chiral allylic zinc alkoxide intermediate. This intermediate can then undergo a directed, diastereoselective cyclopropanation in the same pot to yield cyclopropyl alcohols with high stereocontrol. nih.gov
Catalysis plays a central role in enantioselective cyclopropanation. Rhodium(II) catalysts are effective in the cyclopropenation of alkynes with diazo compounds, providing access to chiral cyclopropenes which are precursors to cyclopropanes. wiley-vch.de Furthermore, biocatalysis using engineered enzymes has emerged as a powerful tool. Engineered variants of myoglobin (B1173299), for instance, can catalyze the intramolecular cyclopropanation of homoallylic diazoacetates to produce cyclopropane-fused-δ-lactones with high enantioselectivity and even stereodivergent outcomes, meaning either enantiomer of the product can be accessed by choosing the appropriate enzyme variant. rochester.edu Similarly, engineered myoglobin has been used for the highly diastereo- and enantioselective construction of versatile cyclopropyl ketones via olefin cyclopropanation with a diazoketone. figshare.com These chemoenzymatic strategies provide access to a diverse library of chiral cyclopropane building blocks. figshare.com
| Method | Catalyst/Reagent | Substrates | Product Type | Key Feature |
|---|---|---|---|---|
| Tandem Reaction | Chiral Ligand/Zinc Carbenoid | α,β-Unsaturated Aldehydes | Cyclopropyl Alcohols | High enantio- and diastereoselectivity in one pot. nih.gov |
| Asymmetric Cyclopropenation | Rhodium(II) Catalyst | Alkynes + Diazo Compounds | Chiral Cyclopropenes | Efficient access to chiral cyclopropene (B1174273) precursors. wiley-vch.de |
| Biocatalytic Cyclopropanation | Engineered Myoglobin | Homoallylic Diazoacetates | Cyclopropyl-δ-lactones | High enantioselectivity and stereodivergence. rochester.edu |
| Biocatalytic Cyclopropanation | Engineered Myoglobin | Olefins + Diazoketones | Cyclopropyl Ketones | Broad substrate scope with high stereocontrol. figshare.com |
Reactivity and Reaction Mechanisms of Cyclopropylidene Cyclopropane
Cycloaddition Reactions Involving Cyclopropylidene Cyclopropane (B1198618) and Related Alkenes
Cyclopropylidene cyclopropane and related alkylidene cyclopropanes are notable for their participation in a variety of cycloaddition reactions. The inherent ring strain and unique electronic properties of the cyclopropylidene group significantly influence the course and outcome of these transformations.
1,3-Dipolar cycloadditions are a class of pericyclic reactions that are instrumental in the synthesis of five-membered heterocyclic rings. rsc.org In the context of this compound and its analogues, these reactions provide a pathway to complex spirocyclic systems.
The 1,3-dipolar cycloaddition (1,3-DC) of nitrones to alkenes is a well-established method for synthesizing isoxazolidines. nih.gov The regioselectivity of this reaction is highly dependent on the electronic nature of the substituents on the alkene dipolarophile. nih.govacs.org Electrostatic interactions between the nitrone and the alkene play a central role in determining the reaction's orientation. nih.govacs.org
When alkylidene cyclopropanes are used as the dipolarophile, a peculiar phenomenon known as the "cyclopropylidene effect" is observed. This effect is best illustrated by comparing the reaction of a nitrone with methylenecyclopropane (B1220202) (MCP) versus methylenecyclobutane (B73084) (MCB). While the reaction with MCB yields a single regioisomer, the reaction with MCP results in a mixture of regioisomers (approximately 65:35), a surprising outcome given the structural similarity of the two alkenes. nih.govacs.org This unexpected lack of high regioselectivity with MCP is attributed to the "cyclopropylidene effect". nih.govacs.org
Computational studies using density functional theory (DFT) have provided insight into this effect. nih.govacs.org The cyclopropyl (B3062369) group in MCP polarizes the double bond in a unique way, with the dipole moment oriented towards the cyclopropane ring. nih.govacs.org This creates a specific charge distribution on the sp2 carbons that influences the approach of the nitrone, leading to the observed mixture of products. nih.govacs.org In contrast, the electronic influence of the cyclobutane ring in MCB directs the reaction towards a single product. acs.org
The electronic nature of other substituents on the alkylidene cyclopropane can either enhance or override the cyclopropylidene effect. For instance, in the cycloaddition of nitrones with isopropylidenecyclopropane (ICP), the strong electron-donating effect of the geminal dimethyl group dominates, leading to the formation of a single regioisomer. acs.org Similarly, the reaction with cyclobutylidenecyclopropane (CBCP) also proceeds with high regioselectivity. nih.govacs.org The release of ring strain from the cyclopropane moiety during the cycloaddition process also contributes to lowering the activation enthalpy of the reaction. rsc.org
| Alkene Reactant | Nitrone | Regioisomer Ratio | Key Finding |
| Methylenecyclopropane (MCP) | Cyclic Nitrone | ~65:35 | Demonstrates the "cyclopropylidene effect" leading to low regioselectivity. nih.govacs.org |
| Methylenecyclobutane (MCB) | Cyclic Nitrone | Exclusive formation of one isomer | Highlights the unique electronic nature of the cyclopropylidene group by comparison. nih.govacs.org |
| Isopropylidenecyclopropane (ICP) | Cyclic Nitrone | Complete regioselectivity (>99:1) | The stronger electron-donating geminal methyl groups override the cyclopropylidene effect. acs.org |
| Cyclobutylidenecyclopropane (CBCP) | Cyclic Nitrone | Exclusive formation of one isomer | Confirms that altering the non-cyclopropylidene substituent restores high regioselectivity. nih.govacs.org |
Azomethine ylides are versatile 1,3-dipoles extensively used in [3+2]-cycloaddition reactions to construct pyrrolidine rings, which are core structures in many biologically active compounds. mdpi.com These reactions are known for their high degree of regio- and stereoselectivity. mdpi.com The cycloaddition of azomethine ylides with activated alkenes provides an efficient route to functionalized and often complex spirocyclic pyrrolidines. researchgate.net
The reaction involves the in-situ generation of an azomethine ylide, typically from the condensation of an α-amino acid with an aldehyde or ketone. nih.gov This ylide then reacts with a dipolarophile, such as an alkylidene cyclopropane. This methodology has been applied to synthesize a variety of spiro-pyrrolidine and spiro-pyrrolizidine systems. For example, the reaction of azomethine ylides generated from isatin (B1672199) and secondary amino acids with various activated alkenes yields complex dispiro compounds. nih.gov While the literature extensively covers reactions with various electron-deficient alkenes, the high reactivity of the strained double bond in alkylidene cyclopropanes makes them suitable substrates for these cycloadditions, leading to the formation of unique spiro[cyclopropane-pyrrolidine] heterocyclic systems.
Higher-order cycloadditions, such as [4+3] cycloadditions, are powerful methods for the construction of seven-membered rings, which are prevalent in many natural products. researchgate.net Alkylidene cyclopropanes can serve as the three-carbon (3C) component in these reactions. Palladium-catalyzed intramolecular [4+3] cycloadditions of diene-tethered alkylidenecyclopropanes have been developed to synthesize various polycyclic scaffolds containing cycloheptane rings. researchgate.net These reactions leverage the ability of a palladium catalyst to activate the alkylidenecyclopropane, facilitating its cycloaddition with the tethered diene.
In a related transformation, dinickel complexes have been shown to catalyze [4+1] cycloaddition reactions between 1,3-dienes and a vinylidene equivalent generated from a 1,1-dichloroalkene. nih.gov While this is a [4+1] cycloaddition, it demonstrates the utility of strained systems and transition metal catalysis in accessing five-membered rings from dienes, complementing the [4+3] pathways that form seven-membered rings. nih.gov
The strain energy inherent in the cyclopropane ring serves as a powerful thermodynamic driving force for intramolecular reactions. wikipedia.org Intramolecular cycloadditions involving this compound and its derivatives provide efficient pathways to complex polycyclic and bridged-ring systems. bohrium.com For example, the palladium-catalyzed [4+3] cycloaddition mentioned previously is often performed in an intramolecular fashion. researchgate.net Furthermore, acid-promoted intramolecular cycloadditions of activated cyclopropanes are effective for constructing intricate bridged bicyclic skeletons. bohrium.com
Cycloisomerization reactions are another important class of transformations for these compounds. A classic example is the vinylcyclopropane rearrangement, which involves the isomerization of a vinylcyclopropane to a cyclopentene. organicreactions.org An analogous and synthetically valuable reaction is the divinylcyclopropane-cycloheptadiene rearrangement. wikipedia.org This transformation is conceptually similar to the Cope rearrangement but is strongly driven by the release of ring strain, making it a highly efficient method for forming seven-membered rings. wikipedia.org
1,3-Dipolar Cycloadditions
Rearrangement Reactions
The significant ring strain of approximately 100 kJ mol⁻¹ makes cyclopropanes susceptible to a variety of ring-opening and rearrangement reactions, particularly when activated by substituents. nih.govnih.gov These reactions often proceed under thermal, photochemical, or catalytic conditions to yield more stable acyclic or larger-ring compounds.
Key rearrangement reactions involving the cyclopropane motif include:
Vinylcyclopropane-Cyclopentene Rearrangement : This thermal isomerization is a well-documented process for converting vinylcyclopropanes into cyclopentenes. organicreactions.org
Divinylcyclopropane-Cycloheptadiene Rearrangement : As mentioned above, this powerful reaction transforms 1,2-divinylcyclopropanes into cycloheptadienes, driven by the release of ring strain. wikipedia.org
Cloke-Wilson Rearrangement : This reaction involves the acid- or heat-mediated rearrangement of cyclopropyl ketones or cyclopropyl imines to afford five-membered heterocycles like dihydrofurans and dihydropyrroles, respectively. nih.gov
Cyclopropyl Carbene Rearrangements : Cyclopropyl carbenes, which can be generated from the decomposition of tosylhydrazones of cyclopropyl ketones and aldehydes, undergo rearrangement to form cyclobutenes. The regioselectivity of this ring expansion is dictated by the substitution pattern on the cyclopropane ring. researchgate.net
Isomerization to Propene : At high temperatures, the parent cyclopropane molecule can isomerize to propene. This process is thought to occur through a trimethylene biradical intermediate, although a pathway involving propylidene has also been proposed. rsc.org
These rearrangement pathways underscore the synthetic utility of the strained cyclopropane ring as a latent functional group that can be transformed into a variety of other cyclic and heterocyclic structures.
Thermal Reorganizations (e.g., to Allene, Methylenespiropentane)
The thermal behavior of this compound is characterized by rearrangements that relieve its inherent ring strain. While direct kinetic studies on the thermal isomerization of this compound are not extensively detailed in the cited literature, the pathways can be understood by analogy to related strained systems. The reaction of 1,1-dihalocyclopropanes with alkyllithiums, which generates a cyclopropylidene or a related carbene intermediate, is a well-established method for the synthesis of allenes. scispace.comacs.org This suggests that a likely thermal pathway for this compound involves the cleavage of the cyclopropane ring to form a carbene, which then rearranges to an allene.
Theoretical investigations into the thermal rearrangements of the related 2-vinylcyclopropylidene show pathways leading to both cyclopentadiene and vinylallene. nih.gov These rearrangements often proceed through complex, multi-step pathways involving diradical or carbene-like intermediates. nih.govwikipedia.org For instance, the thermal rearrangement of vinylcyclopropane to cyclopentene is a classic example of such a transformation, which can proceed through either a concerted pericyclic process or a stepwise diradical mechanism, depending on the substrate. wikipedia.org The pyrolysis of dichlorovinylcyclopropane at temperatures above 400°C to yield dichlorocyclopentene further illustrates the tendency of these strained systems to undergo rearrangement upon heating. nih.gov
Metal-Catalyzed Rearrangements and Cycloisomerizations
Transition metals, particularly gold(I) complexes, are effective catalysts for the rearrangement and cycloisomerization of molecules containing the this compound moiety, often as part of a larger structure like a 1,5-enyne. These reactions leverage the strain of the cyclopropane ring to drive the formation of more complex molecular architectures.
Gold(I) catalysts are particularly effective in activating the alkyne group of 1,5-enynes bearing a cyclopropylidene moiety. This π-acid activation triggers an intramolecular cyclization. The general mechanism involves the following key steps:
Alkyne Activation : The gold(I) catalyst coordinates to the alkyne, making it more electrophilic.
Nucleophilic Attack : The tethered alkene attacks the activated alkyne in a 6-endo-dig cyclization.
Cation Formation : This attack generates a highly reactive cyclopropylcarbinyl cation intermediate.
Ring Expansion : The cyclopropylcarbinyl cation undergoes a rapid ring expansion, driven by the release of strain, to form a more stable allylic carbocation. This step creates a new four-membered ring.
Termination : The reaction terminates through a 1,2-hydrogen shift, yielding the final bicyclo[4.2.0]octadiene product.
This methodology provides an efficient route to bicyclo[4.2.0]octane skeletons, which are present in numerous biologically active natural products. If an external nucleophile, such as methanol, is added to the reaction, it can trap the cationic intermediate to form a functionalized bicyclo ether as a single diastereomer.
| Substrate | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 1,5-enyne with terminal cyclopropylidene | Ph3PAuNTf2 | Bicyclo[4.2.0]octadiene derivative | High |
| 1,5-enyne with substituted alkene | (Ph3PAu)3OBF4 | Substituted bicyclo[4.2.0]octadiene | 88 |
| 1,5-enyne in presence of CH3OH | Ph3PAuNTf2 | Bicyclo ether | 90 |
Significant diastereoselective control can be achieved in these metal-catalyzed rearrangements. The stereochemistry of the final product is often determined during the ring-expansion step. The use of chiral catalysts can influence which enantiotopic C-C bond of the cyclopropane ring migrates to the adjacent carbocation. This migration sets the stereochemistry of the resulting all-carbon quaternary center.
In some gold-catalyzed cycloisomerizations, the intermediate allylic cation can be trapped diastereoselectively by nucleophiles like methanol or even aldehydes. Furthermore, a subsequent Wagner-Meerwein shift in the process can lead to the formation of diastereomerically pure fused cyclobutanes. The specific outcome and the level of diastereoselectivity can be influenced by the choice of catalyst, the substrate structure, and the reaction conditions, sometimes allowing for the selective synthesis of different isomers.
Ring-Opening Reactions and Fragmentation Pathways
The high ring strain of this compound makes it susceptible to ring-opening reactions initiated by various stimuli, including electrophiles, nucleophiles, and radical initiators. These reactions lead to the formation of linear, functionalized molecules.
The cleavage of the cyclopropane ring can occur through several mechanistic pathways, largely dependent on the reaction conditions and the nature of the substituents on the ring.
Cationic Ring Opening : In the presence of a Brønsted or Lewis acid, the cyclopropane ring can be protonated or coordinated, leading to a carbocationic intermediate. For aryl-substituted cyclopropanes, this often proceeds via an SN1-type mechanism, where the ring opens to form a stable secondary carbocation that is then trapped by a nucleophile.
Homo-conjugate Addition : For cyclopropanes bearing an electron-withdrawing group (like a ketone), a homo-conjugate addition mechanism can operate. Here, the activating group is protonated, which induces a nucleophilic attack on the cyclopropane ring, leading to a linear enol product.
Radical Ring Opening : The C-C bonds of cyclopropanes can also be cleaved via radical pathways. This can be initiated by the addition of a radical species to an exocyclic double bond (as in methylenecyclopropanes), forming a cyclopropyl-substituted carbon radical. This intermediate readily undergoes ring-opening to generate a more stable, linear alkyl radical, which can then participate in further reactions.
Fragmentation in Mass Spectrometry : Under electron ionization in a mass spectrometer, cyclopropane undergoes fragmentation. The molecular ion ([C₃H₆]⁺) is formed, which can then lose a hydrogen atom to form the [C₃H₅]⁺ ion (m/z 41) or a hydrogen molecule to form the [C₃H₄]⁺ ion (m/z 40). Further loss of hydrogen atoms can also occur.
Cyclopropanes that are substituted with electron-accepting groups are activated towards nucleophilic attack. This "donor-acceptor" cyclopropane motif is a powerful tool in synthesis. The electron-withdrawing group polarizes the distal C-C bond of the ring, making it susceptible to cleavage by a nucleophile.
The reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the carbon atoms of the polarized bond, causing the ring to open and form a stabilized carbanion, which is then protonated. This process allows for the introduction of a wide range of functional groups. For example, electron-rich arenes can act as nucleophiles in Friedel-Crafts-type alkylations, and strong nucleophiles like thiophenolates and amines can also efficiently open the ring to yield 1,3-difunctionalized products. The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to facilitate the ring-opening of even monosubstituted cyclopropanes with arene nucleophiles under Brønsted acid catalysis.
| Cyclopropane Type | Nucleophile | Conditions | Product Type |
|---|---|---|---|
| Arylcyclopropane | Arene | TfOH, HFIP | 1,3-Diarylpropane |
| Cyclopropylketone | Arene | TfOH, HFIP | γ-Aryl ketone |
| Indandione-activated cyclopropane | Thiophenolate | DMSO | Thioether adduct |
| Alkylidenecyclopropyl ketone | Amine | CH3CN | Trisubstituted pyrrole |
Lewis Acid-Mediated Ring Activation
The inherent ring strain of the cyclopropane moieties in this compound makes it susceptible to activation by Lewis acids. This activation typically leads to selective ring-opening reactions, providing a pathway to more complex molecular architectures. The reactivity is centered on the cleavage of one of the distal C-C bonds of the cyclopropane ring fused to the double bond, a process facilitated by the coordination of a Lewis acid to a substituent or the double bond itself.
Research into the reactions of analogous alkylidenecyclopropanes (ACPs) with Lewis or Brønsted acids has shown that ring activation can proceed through the formation of two distinct zwitterionic intermediates nih.gov. The specific intermediate formed, and consequently the final product, is dictated by the substitution pattern of the ACP and the nature of the reacting partner.
A notable application of this activation is in cyclization reactions. For instance, studies on methylenecyclopropanes, a structurally related class of compounds, have demonstrated that Lewis acids can mediate intermolecular reactions with electrophiles like N-acyliminium ions to generate novel bicyclic compounds soton.ac.uksoton.ac.uk. The reaction is initiated by the Lewis acid-catalyzed formation of the N-acyliminium ion, which is then attacked by the electron-rich double bond of the methylenecyclopropane. This is followed by a ring-opening of the cyclopropane, which acts as a homoenolate equivalent, and subsequent cyclization to yield the bicyclic product.
The mechanism of ring-opening in these systems often parallels that observed for donor-acceptor (D-A) cyclopropanes. In D-A systems, Lewis acid activation of an acceptor group facilitates an SN1-type ring opening to generate a stabilized carbocationic intermediate uni-regensburg.denih.gov. This intermediate is then trapped by a nucleophile. Similarly, for this compound and its analogues, the coordination of a Lewis acid polarizes the system, lowers the activation energy for C-C bond scission, and generates a transient electrophilic species that readily reacts with available nucleophiles uni-regensburg.denih.govnih.govresearchgate.net.
Table 1: Lewis Acids and Nucleophiles in Cyclopropane Ring-Opening Reactions
| Lewis Acid Catalyst | Substrate Type | Nucleophile/Reactant | Product Type | Reference |
|---|---|---|---|---|
| Yb(OTf)₃, Ga(OTf)₃ | Fused Bicyclic D-A Cyclopropanes | Thiourea | Bicyclic Pyrrololactams | uni-regensburg.denih.gov |
| Various | Methylenecyclopropanes | N-Acyliminium Ions | Bicyclic Compounds | soton.ac.uksoton.ac.uk |
| Not specified | Methyl 1-nitrocyclopropanecarboxylates | Amine Nucleophiles | Acyclic Amino Acid Derivatives | nih.govresearchgate.net |
Theoretical and Computational Investigations of Cyclopropylidene Cyclopropane
Quantum Chemical Studies on Electronic Structure
Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like cyclopropylidene cyclopropane (B1198618). Quantum chemical studies, particularly those employing ab initio and density functional theory methods, have been instrumental in elucidating its unique electronic structure, which is dominated by the strained cyclopropane rings and the exocyclic double bond.
The electronic structure and reactivity of alkylidene cyclopropanes, the class of compounds to which cyclopropylidene cyclopropane belongs, have been extensively investigated using computational methods. Density Functional Theory (DFT) and post-Hartree-Fock (post-HF) ab initio calculations are frequently employed to model these systems. acs.orgnih.gov These methods have proven effective in studying reaction mechanisms, such as the 1,3-dipolar cycloadditions of these compounds with nitrones, which proceed via a concerted, often asynchronous, pericyclic mechanism. acs.orgnih.gov
High-level ab initio methods, such as W1w theory, are used to obtain reliable reference energies for reactions involving strained ring systems. uwa.edu.au For a broader analysis of reaction energies and barrier heights, a wide range of DFT functionals, including hybrid generalized gradient approximation (GGA), meta-GGA, and double-hybrid functionals, are evaluated for their performance against these high-accuracy benchmarks. uwa.edu.au Such computational studies are crucial for understanding the nuanced electronic effects that govern the behavior of molecules containing the cyclopropylidene moiety. acs.orgnih.gov
The defining electronic feature of the cyclopropylidene group is its ability to polarize the exocyclic double bond. This "cyclopropylidene effect" stems from the inductive electron-donating nature of the cyclopropane ring. acs.orgnih.gov Computational analyses, including Electrostatic Potential (ESP) charge calculations, reveal a distinct charge separation across the double bond. acs.org
For instance, in the closely related methylenecyclopropane (B1220202) (MCP), the inductive effect of the cyclopropane ring results in a positive charge on the carbon atom of the double bond attached to the ring (Cα) and a negative charge on the terminal methylene (B1212753) carbon (Cβ). acs.orgnih.gov This charge distribution is evidenced by a calculated dipole moment of 0.455 D, which is oriented toward the cyclopropane ring. acs.orgnih.govresearchgate.net This inherent polarization is a key factor influencing the molecule's reactivity. When other alkyl groups are present, their electron-donating or withdrawing properties combine with the cyclopropylidene effect to determine the final charge distribution and the magnitude of the molecular dipole moment. acs.orgnih.gov For example, the presence of both an ester group (electron-withdrawing) and a cyclopropyl (B3062369) group can lead to a significant dipole moment (3.064 D) due to the enhanced polarization of the double bond. acs.orgnih.gov
| Compound | Dipole Moment (D) | Charge on Cα | Charge on Cβ | Reference |
|---|---|---|---|---|
| Methylenecyclopropane (MCP) | 0.455 | Positive | Negative | acs.orgnih.gov |
| Methylenecyclobutane (B73084) (MCB) | 0.612 | Positive | Negative | nih.gov |
| Cyclopropylideneacetate Derivative | 3.064 | +0.447 | -0.807 | acs.orgnih.gov |
Computational Modeling of Reaction Mechanisms and Kinetics
Computational modeling is essential for mapping the potential energy surfaces of reactions involving this compound. These studies allow for the detailed characterization of reaction pathways, including the identification of transition states and the calculation of activation barriers, which are fundamental to understanding reaction kinetics and selectivity.
The kinetics of chemical reactions are governed by the activation energy (the energy barrier that must be overcome for reactants to transform into products). Computational chemists locate the transition state (TS) on the potential energy surface and calculate its energy relative to the reactants. The Eyring transition state theory is then often used to calculate the kinetic rate constants. acs.org
In the context of 1,3-dipolar cycloadditions involving alkylidene cyclopropanes, DFT calculations are used to determine the activation energies for different possible orientations of the reactants. acs.org The reaction pathway with the lower activation energy is kinetically favored and will lead to the major product. For example, in the reaction of a nitrone with methylenecyclobutane, the difference in activation energy between the two possible orientations (ΔE_TS(a – b)) was calculated to be -15.7 kJ/mol, strongly favoring one product. acs.org In another case involving a tetrasubstituted alkene, the difference was even more pronounced (ΔE_TS(a – b) = 61.5 kJ/mol), indicating that the reaction is under kinetic control and leads to the formation of a single product isomer. acs.orgnih.gov
| Reactant System | ΔE_TS (a – b) (kJ/mol) | ΔE (a – b) (Product Stability) (kJ/mol) | Kinetic Ratio (ka/b) | Reference |
|---|---|---|---|---|
| Nitrone + Methylenecyclopropane | -7.7 | -10.4 | 5 | acs.org |
| Nitrone + Methylenecyclobutane | -15.7 | -23.6 | 117 | acs.org |
| Nitrone + Isopropylidenecyclopropane (ICP) | 61.5 | -12.5 | 4.6 x 10⁻¹¹ | acs.orgnih.gov |
| Nitrone + Cyclobutylidenecyclopropane (CBCP) | -6.9 | -9.0 | - | acs.org |
Regioselectivity refers to the preference for a reaction to occur at one position or region over another. study.com In the reactions of this compound and its derivatives, regioselectivity is primarily dictated by electrostatic interactions, which are a direct consequence of the molecule's inherent electronic structure. acs.orgnih.govresearchgate.netacs.orgnih.gov
Computational studies have demonstrated that the polarization of the alkene double bond by the cyclopropylidene group is central to determining the regiochemical outcome of cycloaddition reactions. acs.orgnih.gov The positively charged Cα atom of the alkylidene cyclopropane preferentially interacts with the negatively charged atom of the reacting partner (e.g., the oxygen of a nitrone), while the negatively charged Cβ atom interacts with the positive center of the partner. nih.gov This electrostatic guidance favors one relative orientation of the reactants in the transition state, leading to the formation of a specific regioisomer as the major product. acs.orgnih.gov The electronic effects of other substituents on the double bond can either enhance or compete with the cyclopropylidene effect, allowing for a fine-tuning of the reaction's regioselectivity. acs.org
The "cyclopropylidene effect" is a concept derived from computational studies to explain the regioselectivity observed in reactions of cyclopropylidene-containing alkenes. acs.org This effect is the culmination of the electronic properties discussed previously: the inductive electron-donating nature of the cyclopropane ring polarizes the exocyclic double bond. acs.orgnih.gov This polarization increases the negative charge on the exocyclic carbon (Cβ) while depleting the electron density over the double bond itself. acs.orgnih.gov
Computational models rationalize this effect by showing how it governs the electrostatic interactions during the reaction. The charge distribution created by the cyclopropylidene group determines the favored orientation of approach for a polar reactant, thereby controlling the regioselectivity. acs.orgnih.gov Studies comparing the reactivity of methylenecyclopropane with other substituted alkenes, such as methylenecyclobutane or isobutene, have computationally confirmed the unique and significant role of the cyclopropylidene group in directing these reactions. acs.org The effect is so pronounced that it can overcome other directing influences and lead to high, predictable levels of regioselectivity, making it a valuable tool in chemical synthesis. acs.org
Thermochemical Calculations and Strain Energy Determinations
Computational studies, often employing ab initio and Density Functional Theory (DFT) methods, are instrumental in determining these thermochemical values. For instance, high-level ab initio calculations such as G2, G3, and CBS-Q have been successfully applied to determine the strain energies of various small ring hydrocarbons. These methods provide accurate thermochemical data that can be used to predict the stability and reactivity of strained systems.
To contextualize the strain in this compound, it is useful to compare its estimated strain energy with those of related, well-characterized cyclic compounds. The table below presents the strain energies of cyclopropane and some of its derivatives, offering a comparative framework for understanding the energetic properties of this compound.
| Compound | Molecular Formula | Strain Energy (kcal/mol) |
| Cyclopropane | C₃H₆ | 27.5 |
| Methylcyclopropane (B1196493) | C₄H₈ | 29.8 |
| Methylenecyclopropane | C₄H₆ | 39.5 |
| Cyclopropene (B1174273) | C₃H₄ | 54.1 |
The increased strain energy in methylenecyclopropane compared to methylcyclopropane can be attributed to the electronic effects of the exocyclic double bond and the altered hybridization of the ring carbons. It is anticipated that this compound would exhibit a significant strain energy, likely exceeding that of two individual cyclopropane rings, due to the spirocyclic fusion and the electronic interactions between the two rings.
Computational Design and Prediction of Novel this compound Reactivity
Computational chemistry serves as a powerful tool for designing and predicting the novel reactivity of complex molecules like this compound. Through the use of theoretical models and computational simulations, chemists can explore potential reaction pathways, predict reaction outcomes, and understand the underlying electronic factors that govern chemical transformations. This predictive capability is particularly valuable for highly strained and reactive molecules, where experimental investigations can be challenging.
Density Functional Theory (DFT) has emerged as a prominent method for investigating the reactivity of cyclopropylidene systems. For example, computational studies on the 1,3-dipolar cycloaddition of nitrones to alkylidene cyclopropanes have provided significant insights into the "cyclopropylidene effect." acs.orgacs.orgnih.govnih.govresearchgate.net These studies reveal that the electronic nature of the cyclopropylidene group plays a crucial role in determining the regioselectivity of the reaction. acs.orgacs.orgnih.govnih.govresearchgate.net The electrostatic interactions between the dipole and the dipolarophile are key in directing the orientation of the cycloaddition. acs.orgacs.orgnih.govnih.govresearchgate.net
The polarization of the double bond in alkylidene cyclopropanes, influenced by the electronic donor or acceptor nature of the substituents, dictates the reaction mechanism. acs.orgacs.orgnih.govnih.govresearchgate.net This understanding allows for the computational design of substrates that could lead to specific, desired products. For instance, by computationally modeling different substituted cyclopropylidene cyclopropanes, it is possible to predict how substituents will influence the electronic properties of the double bond and, consequently, the outcome of a reaction.
The table below summarizes key computational findings from a DFT study on the 1,3-dipolar cycloaddition of a nitrone with methylenecyclopropane (MCP) and methylenecyclobutane (MCB), which serve as models for understanding the reactivity of the cyclopropylidene moiety. The data includes calculated activation energy differences and product energy differences for the two possible regioisomeric transition states (a and b).
| Reactant | ΔETS (a - b) (kJ/mol) | ΔE (a - b) (kJ/mol) | Favored Product |
| Methylenecyclopropane (MCP) | -7.7 | -7.7 | 5-spirocyclopropane isoxazolidine (B1194047) |
| Methylenecyclobutane (MCB) | -15.7 | -23.6 | 5-spirocyclobutane isoxazolidine |
This interactive data table showcases the results of DFT calculations on the 1,3-dipolar cycloaddition of a nitrone with methylenecyclopropane and methylenecyclobutane. The negative values for the activation energy difference (ΔETS) and the product energy difference (ΔE) indicate that the formation of the 5-spiro isomers is both kinetically and thermodynamically favored.
These computational results demonstrate the ability to predict the regioselectivity of such reactions. The more negative activation and product energy differences for the reaction with methylenecyclobutane suggest a higher degree of regioselectivity compared to methylenecyclopropane. This type of computational screening can guide the experimental design of new reactions involving this compound, allowing for the prediction of its reactivity with a wide range of reaction partners. By understanding the electronic and steric factors that control its reactivity, novel and selective transformations can be envisioned and pursued.
Spectroscopic and Structural Elucidation of Cyclopropylidene Cyclopropane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For cyclopropylidene cyclopropane (B1198618), both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding its chemical environment and connectivity. Due to the molecule's symmetry, where all eight hydrogen atoms are chemically equivalent and the four methylene (B1212753) (CH₂) carbons are equivalent, the spectra are simpler than might be expected for a C₆H₈ isomer.
The ¹H NMR spectrum of cyclopropylidene cyclopropane is characterized by a single resonance, confirming the equivalence of all eight protons. This signal typically appears at a chemical shift of approximately 0.84 ppm .
The upfield chemical shift of cyclopropyl (B3062369) protons is a well-documented phenomenon attributed to the magnetic anisotropy generated by the ring's unique electronic structure. The circulation of electrons within the cyclopropane ring induces a local magnetic field that shields the protons, causing them to resonate at a higher field (lower ppm value) compared to protons in acyclic alkanes. For comparison, the protons in cyclopropane itself resonate at 0.22 ppm. The presence of the double bond in this compound slightly deshields the protons relative to unsubstituted cyclopropane.
Because all protons are chemically equivalent, no spin-spin coupling between them is observed in the ¹H NMR spectrum, resulting in a singlet. However, coupling constants within a single cyclopropyl ring (geminal, cis, and trans) are crucial parameters that can be studied in substituted derivatives.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Cyclopropyl (8H) | ~0.84 | Singlet | All protons are chemically equivalent due to molecular symmetry. The upfield shift is characteristic of cyclopropyl protons. |
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three unique carbon environments in the molecule:
The two sp²-hybridized olefinic carbons.
The four sp³-hybridized methylene carbons of the two cyclopropyl rings.
The olefinic carbons are significantly deshielded and appear downfield, with a predicted chemical shift around 117.9 ppm . The methylene carbons are highly shielded, characteristic of cyclopropyl rings, and are expected to resonate at approximately 2.9 ppm . For reference, the carbon atoms in cyclopropane resonate at -2.7 ppm rsc.orgdocbrown.info. This pronounced upfield shift is a result of the high degree of s-character in the C-C bonding orbitals and the associated ring strain. The hybridization of the carbon bonding orbitals in cyclopropanes is considered to be close to sp² researchgate.net.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Hybridization | Notes |
|---|---|---|---|
| Olefinic (C=C) | ~117.9 | sp² | Represents the two carbons forming the double bond. |
| Cyclopropyl (-CH₂-) | ~2.9 | sp³ | Represents the four equivalent methylene carbons in the rings. |
While the NMR spectra of the parent compound are relatively simple, the characterization of more complex or unsymmetrically substituted derivatives would necessitate the use of advanced NMR techniques. Two-dimensional methods such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning proton and carbon signals and establishing connectivity across the molecule. For instance, in a substituted derivative, these techniques could differentiate between cis and trans isomers and confirm the position of substituents on the cyclopropyl rings.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. These methods probe the vibrational modes of the molecule, which are directly influenced by bond strengths and molecular structure docbrown.info.
For this compound, key vibrational modes include:
C=C Stretch: A characteristic band for the carbon-carbon double bond stretch is expected. In IR spectroscopy, its intensity can be variable, but it typically gives a strong signal in the Raman spectrum. This vibration is anticipated in the range of 1740-1780 cm⁻¹ . The higher frequency compared to a typical acyclic alkene (1640-1680 cm⁻¹) is due to the attachment of the strained rings.
C-H Stretch: The C-H stretching vibrations of the cyclopropyl rings are expected to appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region, which is characteristic of C-H bonds on a strained three-membered ring.
CH₂ Scissoring/Deformation: The deformation modes of the methylene groups in the cyclopropane rings are expected around 1420-1480 cm⁻¹ .
Cyclopropyl Ring Breathing: A symmetric ring deformation or "breathing" mode, characteristic of the cyclopropane ring, is often observed around 1000-1020 cm⁻¹ and is typically strong in the Raman spectrum.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR / Raman) |
|---|---|---|
| Cyclopropyl C-H Stretch | 3000 - 3100 | Medium / Medium |
| C=C Stretch | 1740 - 1780 | Variable / Strong |
| CH₂ Scissoring | 1420 - 1480 | Medium / Medium |
| Cyclopropyl Ring Breathing | 1000 - 1020 | Weak / Strong |
Mass Spectrometry: Fragmentation Patterns and Mechanistic Information
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure. The molecular formula of this compound is C₆H₈, giving it a molecular weight of approximately 80.13 g/mol nih.gov.
Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z = 80 . Due to the strained nature of the molecule, this molecular ion is likely to undergo significant fragmentation. Plausible fragmentation pathways include:
Loss of a methyl group (CH₃): Cleavage within a cyclopropyl ring could lead to the loss of a methyl radical, resulting in a fragment ion at m/z = 65 .
Loss of ethylene (C₂H₄): A common fragmentation pathway for cyclopropyl systems involves ring-opening and rearrangement to eliminate stable neutral molecules like ethylene, leading to a fragment at m/z = 52 .
Cleavage of the double bond: While less common for simple alkenes, the strain in this system might facilitate cleavage at the double bond, potentially leading to fragments corresponding to the cyclopropylidene cation at m/z = 40 .
Formation of a tropylium-like ion: Rearrangement and loss of a hydrogen atom could lead to the formation of a stable C₆H₇⁺ ion at m/z = 79 .
The base peak in the mass spectrum would correspond to the most stable fragment ion formed. For many cyclic hydrocarbons, fragments resulting from the loss of small, stable neutral molecules are often prominent.
| m/z | Possible Fragment Ion | Plausible Neutral Loss |
|---|---|---|
| 80 | [C₆H₈]⁺˙ | - (Molecular Ion) |
| 79 | [C₆H₇]⁺ | H˙ |
| 65 | [C₅H₅]⁺ | CH₃˙ |
| 52 | [C₄H₄]⁺˙ | C₂H₄ |
| 40 | [C₃H₄]⁺˙ | C₃H₄ |
Electronic Spectroscopy (UV-Vis and Photoelectron Spectroscopy)
Electronic spectroscopy probes the electronic transitions within a molecule.
UV-Vis Spectroscopy: this compound contains a π-system in its C=C double bond. The primary electronic transition of interest would be the π → π* transition. Simple, non-conjugated alkenes typically have absorption maxima (λ_max) in the far-UV region (below 200 nm). The conjugation of the double bond with the Walsh orbitals of the two cyclopropane rings is expected to lower the energy of this transition, shifting the λ_max to a slightly longer wavelength, likely still remaining below 220 nm.
Photoelectron Spectroscopy (PES): This technique provides more detailed information about the electronic structure by measuring the ionization energies required to remove electrons from different molecular orbitals. The He(I) photoelectron spectrum would reveal the energies of the highest occupied molecular orbitals (HOMOs). For this compound, the spectrum would be expected to show distinct bands corresponding to the ionization from the π-orbital of the double bond and the σ-orbitals of the strained cyclopropane rings. Comparing the PES data with that of cyclopropane and simple alkenes would provide quantitative insights into the electronic interactions between the olefinic and cyclopropyl moieties.
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is an indispensable technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org The method involves directing a beam of X-rays onto a single crystal of a compound. The crystal diffracts the X-rays into a unique pattern of spots, and by analyzing the angles and intensities of this diffraction pattern, a three-dimensional map of electron density can be constructed. cam.ac.ukyoutube.com From this map, the exact positions of individual atoms and the bond lengths and angles between them can be determined with high precision. nih.gov
For the parent compound, this compound (also known as bicyclopropylidene), the solid-state structure has been elucidated by X-ray diffraction. This analysis provides key structural parameters that confirm the unique arrangement of its two fused three-membered rings.
A study on the crystal structure of bicyclopropylidene reported the following crystallographic data:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 2 1 / n |
| a | 4.9744(3) Å |
| b | 12.4870(8) Å |
| c | 4.0366(3) Å |
| β | 95.077(7)° |
| Temperature | 173 K |
This table is based on data from a study on the molecular and crystal structures of bicyclopropylidene.
Furthermore, X-ray crystallography has been successfully applied to determine the structures of more complex derivatives. A significant body of work includes the analysis of various "spirocyclopropanated bicyclopropylidenes". nih.govresearchgate.net These studies confirm the molecular connectivity and provide detailed insight into the conformational properties of these intricate structures in the solid state. nih.gov The successful application of this technique underscores its power in verifying the outcomes of complex chemical syntheses and in understanding the structural features of these unique hydrocarbons. nih.govresearchgate.net
Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., Circular Dichroism)
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy is a primary method within this category, used to characterize enantiomers, which are non-superimposable mirror images of a chiral molecule. purdue.edu
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. rsc.org Enantiomers will absorb the two types of polarized light differently, resulting in a characteristic CD spectrum. A positive or negative signal (known as a Cotton effect) at specific wavelengths can be used to distinguish between enantiomers and to determine the absolute configuration of a molecule. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for assessing enantiomeric purity. rsc.org
Synthetic Applications and Derivative Chemistry of Cyclopropylidene Cyclopropane
Cyclopropylidene Cyclopropane (B1198618) as a Key Building Block in Organic Synthesis
The high ring strain of cyclopropylidene cyclopropane, estimated to be around 40 kcal/mol, makes it an exceptionally reactive intermediate in organic synthesis. This strain energy can be released in chemical reactions, providing a potent thermodynamic driving force for transformations that might otherwise be unfavorable. This inherent reactivity allows it to serve as a versatile C3-synthon, participating in a wide array of reactions to form more complex structures.
The utility of this compound and its derivatives as building blocks is demonstrated by their participation in various cycloaddition and rearrangement reactions. These transformations often lead to the formation of carbo- and heterocycles with cyclopropyl (B3062369) substituents or with the cyclopropane ring incorporated into a larger framework. For instance, Michael additions of nucleophiles, Diels-Alder reactions, and [4+2] cycloadditions across the enone moiety of cyclopropylideneacetate derivatives provide access to a diverse range of functionalized cyclopropane derivatives. The stability of these compounds, coupled with their high reactivity, makes them valuable intermediates for constructing intricate molecular scaffolds. researchgate.net The ability to pre-form the cyclopropane ring and then use it to drive the formation of more complex structures is a key advantage of using this compound in multi-step syntheses.
Construction of Complex Polycyclic and Spirocyclic Architectures
The unique structural and electronic features of this compound make it an ideal precursor for the synthesis of complex polycyclic and spirocyclic molecules. The relief of ring strain is a powerful driving force for the formation of these intricate systems, which are often challenging to synthesize using traditional methods.
Synthesis of Strained Bicyclo[4.2.0]octanes and Norbornane (B1196662) Derivatives
This compound derivatives have proven to be excellent substrates for gold(I)-catalyzed ring-expanding cycloisomerization reactions to generate the bicyclo[4.2.0]octane core. This structural motif is present in a number of biologically active natural products. In these reactions, a 1,5-enyne bearing a cyclopropylidene moiety undergoes a gold-catalyzed 6-endo-dig cyclization, followed by a ring expansion and a subsequent 1,2-hydrogen shift to yield the bicyclo[4.2.0]octadiene product. The high strain of the cyclopropylidene group is a key factor in driving this transformation. The versatility of this methodology is highlighted by the tolerance of various substituents on the cyclopropylidene ring, including alkyl, allyl, vinyl, and phenyl groups, all of which provide the desired bicyclo[4.2.0]dienes in excellent yields.
| Substrate Substituent (R) | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Cyclopropyl | Bicyclo[4.2.0]octadiene | 95 | 82 |
| Allyl | Bicyclo[4.2.0]octadiene | 93 | 80 |
| Vinyl | Bicyclo[4.2.0]octadiene | 94 | 65 |
| Phenyl | Bicyclo[4.2.0]octadiene | 91 | 68 |
Table 1: Gold-Catalyzed Ring-Expanding Cycloisomerization of 1,5-Enynes. This table summarizes the yields and enantioselectivities for the synthesis of various bicyclo[4.2.0]octadiene derivatives from substituted 1,5-enynes bearing a cyclopropylidene moiety.
While direct cycloaddition of this compound to form norbornane derivatives is less common, cyclopropane-containing precursors are utilized in formal cycloaddition strategies to construct the 2-azanorbornane scaffold. researchgate.net This highlights the broader utility of the cyclopropyl group in accessing bridged bicyclic systems of medicinal importance. mdpi.comnih.gov
Formation of Spiroheptane and Other Heterocyclic Frameworks
The reactivity of this compound derivatives extends to the synthesis of spirocyclic compounds, including spiroheptanes and various heterocyclic frameworks. These spirocycles are of significant interest due to their presence in numerous natural products and their potential applications in medicinal chemistry.
One approach to spirocyclic heterocycles involves the Michael addition of binucleophiles onto 2-chloro-2-cyclopropylideneacetates. For example, the reaction with o-hydroxythiophenol, o-aminothiophenols, or o-hydroxysulfanilides, followed by intramolecular cyclization, affords spirocyclopropane-annelated 1,4-benzoxathianes, 1,4-benzothiazines, and 1,4-benzoxazines, respectively. researchgate.net These reactions proceed in good to excellent yields and demonstrate the utility of cyclopropylidene acetates in constructing complex spiro-heterocyclic systems.
Furthermore, 1,3-dipolar cycloaddition reactions of nitrones with alkylidene cyclopropanes provide a route to spiro[cyclopropane-1,5'-isoxazolidine] derivatives. acs.org These cycloadducts can undergo further rearrangements to yield more complex heterocyclic structures. The "cyclopropylidene effect" has been noted in these reactions, influencing the regioselectivity of the cycloaddition. acs.org Additionally, domino reactions involving 1-acylcyclopropanecarboxamides and electron-deficient alkenes can lead to the formation of fused spiro piperidone-cyclopropane derivatives. rsc.org
| Reactants | Product | Yield (%) |
| 2-chloro-2-cyclopropylideneacetate and o-hydroxythiophenol | Spirocyclopropane-annelated 1,4-benzoxathiane | 85 |
| 2-chloro-2-cyclopropylideneacetate and o-aminothiophenol | Spirocyclopropane-annelated 1,4-benzothiazine | 56-88 |
| 2-chloro-2-cyclopropylideneacetate and o-hydroxysulfanilide | Spirocyclopropane-annelated 1,4-benzoxazine | 55-71 |
Table 2: Synthesis of Spirocyclopropane-Annelated Heterocycles. This table showcases the yields for the synthesis of various spiro-heterocyclic compounds from 2-chloro-2-cyclopropylideneacetates and different binucleophiles. researchgate.net
Development of Biologically Relevant Cyclopropane-Containing Molecules
The incorporation of cyclopropane rings into biologically active molecules is a well-established strategy in medicinal chemistry to enhance potency, improve metabolic stability, and modulate pharmacokinetic properties. nih.govresearchgate.net this compound serves as a valuable precursor for the synthesis of such molecules, particularly cyclopropane-containing amino acids and other scaffolds for drug discovery.
Synthesis of Cyclopropane β-Amino Acid Derivatives and Peptidomimetics
Cyclopropane-containing β-amino acids are important building blocks for the creation of conformationally restricted peptidomimetics. nih.govnih.gov The rigid cyclopropane ring can significantly influence the secondary structure and flexibility of peptides, leading to improved metabolic stability and precise control over the orientation of side chains.
An expedient synthesis of optically active cyclopropane β-amino acid derivatives has been developed using cyclopropanone (B1606653) surrogates. The addition of stabilized phosphorus ylides to 1-sulfonylcyclopropanols generates highly electrophilic alkylidenecyclopropanes. These intermediates readily undergo a telescopic aza-Michael reaction with amines to afford highly enantioenriched trans-β-cyclopropyl-β-amino acids with complete diastereocontrol. nih.gov This method is also applicable to the rapid production of peptidomimetics by using C-protected α-amino acids as the aza-Michael donor. nih.gov
| Cyclopropanone Surrogate | Wittig Reagent | Aza-Michael Donor | Product | Overall Yield (%) | Enantiomeric Excess (ee %) |
| 1-Sulfonylcyclopropanol | Stabilized Phosphorus Ylide | Benzylamine | trans-β-Cyclopropyl-β-amino acid ester | Good | >99 |
| 1-Sulfonylcyclopropanol | Stabilized Phosphorus Ylide | C-protected α-amino acid | Peptidomimetic | Good | >99 |
Table 3: Synthesis of Cyclopropane β-Amino Acid Derivatives and Peptidomimetics. This table illustrates the synthesis of optically active cyclopropane β-amino acid derivatives and peptidomimetics from cyclopropanone surrogates. nih.gov
Exploration of Cyclopropylidene Scaffolds in Medicinal Chemistry Research
The unique three-dimensional structure and electronic properties of the cyclopropane ring make it a "privileged scaffold" in medicinal chemistry. nih.govbohrium.com Fused-cyclopropane rings, in particular, can impart inherent three-dimensionality and structural novelty to drug candidates. bohrium.com The cyclopropylidene group itself serves as a versatile handle for the introduction of the cyclopropane motif into a wide range of molecular scaffolds.
The development of diverse libraries of chiral cyclopropane-containing scaffolds is a key objective in drug discovery. nih.gov Chemoenzymatic strategies have been employed for the stereoselective assembly and structural diversification of cyclopropyl ketones, which are valuable building blocks for medicinal chemistry. These approaches allow for the generation of optically active synthons that can be further elaborated into novel bioactive molecules. The cyclopropylidene moiety is a key reactive intermediate in many of these synthetic routes, enabling the construction of these important scaffolds. The exploration of cyclopropylidene scaffolds continues to be an active area of research, with the goal of discovering new therapeutic agents with improved efficacy and safety profiles. nih.govgoogle.comwipo.intresearchgate.net
Applications in Advanced Materials Chemistry via Cyclopropylidene Functionality
The unique structural and electronic properties of the cyclopropylidene moiety, characterized by significant ring strain and exocyclic double bond reactivity, make it a compelling building block for advanced materials. While the direct application of the parent compound, this compound, as a monomer is not extensively documented in scientific literature, the reactivity of its core functionality is exploited through derivatives, particularly in the synthesis of novel polymers. The high strain energy inherent in the three-membered rings offers a potent driving force for ring-opening reactions, enabling the formation of polymer backbones that are inaccessible through conventional polymerization of unsaturated monomers.
Research has demonstrated the utility of molecules containing the cyclopropylidene unit, such as vinylidenecyclopropanes (VDCPs), as effective monomers in controlled radical ring-opening polymerizations (RROP). chemistryviews.orgresearchgate.net This strategy leverages the cyclopropane ring as a stable surrogate for a C=C bond, which can undergo controlled cleavage and polymerization to yield polymers with unique backbone structures. chemistryviews.orgresearchgate.net
A key application of this approach is the synthesis of polymers featuring alkyne groups directly in the main chain. chemistryviews.orgresearchgate.net Such polymers are of significant interest for advanced materials due to their potential for post-polymerization modification via click chemistry, their rigid-rod-like conformational properties, and their potential applications in optoelectronic and self-healing materials. The RROP of VDCPs proceeds with high regioselectivity, leading to a structurally regular polymer backbone. researchgate.net
The polymerization can be controlled using modern techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization or photoinduced-electron-transfer atom-transfer radical polymerization (PET-ATRP), allowing for precise control over molecular weight and dispersity. chemistryviews.org This level of control is crucial for tailoring the properties of the resulting materials for specific applications.
Below is a data table summarizing the controlled radical RROP of various vinylidenecyclopropane (VDCP) monomers, which serve as models for the reactivity of the cyclopropylidene functionality.
| Monomer Derivative | Polymerization Method | Initiator/Catalyst | Resulting Polymer Backbone | Key Features |
|---|---|---|---|---|
| Dimethyl Vinylidenecyclopropane-1,1-dicarboxylate | RAFT | AIBN / Chain Transfer Agent | Alkyne-based with ester side groups | High structural regularity; controlled molecular weight. chemistryviews.org |
| Di(primary alkyl) Vinylidenecyclopropane-dicarboxylates | RAFT | AIBN / Chain Transfer Agent | Alkyne-based with varied alkyl ester groups | Tunable properties based on side-chain length. chemistryviews.org |
| Various VDCPs | PET-ATRP | Iridium-based photocatalyst / Alkyl bromide initiator | Alkyne-based | Photocontrolled polymerization under blue light. chemistryviews.org |
The high strain energy of the this compound structure is also a feature of interest for high-energy-density materials. The cleavage of the strained C-C bonds is a highly exothermic process. While research in this area has focused on other cyclopropanated polycyclic olefins, the fundamental principle of storing energy in strained ring systems is applicable.
Q & A
Q. What experimental methods are recommended for synthesizing cyclopropylidene cyclopropane derivatives, and how can their purity be validated?
this compound derivatives are typically synthesized via cross-coupling reactions involving cyclopropane-containing dibromides and purine bases. For example, reacting 2-amino-6-chloropurine with dibromides (e.g., 26 or 27) in the presence of K₂CO₃ in DMF at elevated temperatures (100–105°C) yields E,Z-isomers. Purification involves chromatography using hexanes and ethyl acetate gradients. Characterization requires 1H/13C NMR to confirm stereochemistry and cyclopropane ring integrity, ESI-MS for molecular weight validation, and UV spectroscopy to assess electronic properties .
Q. How can cyclopropane ring strain influence the reactivity of this compound in synthetic applications?
The cyclopropane ring’s angle strain (60° bond angles) increases its reactivity, enabling ring-opening or expansion reactions. For instance, gold-catalyzed cycloisomerization of 1,6-diynes bearing alkylidene cyclopropanes exploits this strain to form 1,2-trimethylenenorbornanes. The reaction’s diastereoselectivity depends on ligand choice and cyclopropane substituent effects. Computational studies (e.g., OPLS force field parameterization) model cyclopropane’s conformational behavior to predict reactivity .
Q. What spectroscopic techniques are critical for distinguishing stereoisomers in this compound systems?
1H NMR resolves diastereomers via coupling constants (e.g., cyclopropane protons at δ 1.4–2.4 ppm) and splitting patterns. 13C NMR identifies quaternary carbons adjacent to the cyclopropylidene moiety (e.g., δ 110–160 ppm). Optical rotation ([α]D) and enantioselective HPLC further differentiate enantiomers, especially in spirocyclic derivatives .
Advanced Research Questions
Q. How do gold-catalyzed cycloisomerization mechanisms differ for this compound substrates with varying substituents?
Gold(I) catalysts activate alkynes in 1,6-diynes, triggering cyclopropane ring opening via carbocation intermediates. Substituents at the cyclopropane’s ortho position modulate transition-state geometry: electron-withdrawing groups favor disrotatory pathways, while bulky substituents sterically hinder cyclization. Kinetic studies (e.g., Eyring plots) and deuterium labeling can map regioselectivity and validate proposed intermediates .
Q. What computational strategies address discrepancies between experimental and theoretical cyclopropane ring-opening activation energies?
Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations refine force field parameters (e.g., bond angles, torsions) for cyclopropane. For example, OPLS-AA parameters derived from quantum mechanical data improve agreement with experimental activation energies (e.g., 37.5 kcal/mol vs. calculated 38.1 kcal/mol for cyclopropene-to-methylacetylene conversion). Discrepancies arise from solvent effects or neglected non-covalent interactions in gas-phase calculations .
Q. How can this compound derivatives be applied to enantioselective natural product synthesis?
Copper-catalyzed asymmetric 1,3-dipolar cycloadditions between α-imino-γ-lactones and cyclopropylidene acetates yield spiroheterocycles with >90% enantiomeric excess (ee). Chiral ligands (e.g., TF-BiphamPhos) control facial selectivity, while cyclopropane’s rigidity templates spiro-ring formation. Applications include tricyclic cores in alkaloids and terpenoids .
Q. What experimental evidence supports cyclopropylidene carbene intermediates in thermal rearrangements?
Base-catalyzed rearrangements of brominated bicyclic systems (e.g., 3-bromobicyclo[3.2.1]octa-2,6-diene) produce ethynyl-substituted products via cyclopropylidene carbenes. Trapping experiments with alkenes (e.g., styrene) yield cyclopropane adducts, while DFT calculations corroborate carbene stability through Walsh orbital interactions .
Methodological Considerations
- Contradiction Analysis : Conflicting data on activation energies (e.g., cyclopropane ring-opening) may arise from differing computational models (SCF vs. CI methods) or solvent effects. Validate via comparative kinetics under controlled conditions .
- Experimental Design : For enantioselective syntheses, optimize catalyst loading (5–10 mol%) and reaction temperature (0–25°C) to balance yield and ee. Use chiral columns (e.g., Chiralpak IA) for purity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
